molecular formula C21H18F2N2O6 B2969183 Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1359416-74-2

Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B2969183
CAS No.: 1359416-74-2
M. Wt: 432.38
InChI Key: UTXPUDCROVLRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, carbamoyl, and difluorophenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a methoxy-substituted aniline in the presence of a base.

    Introduction of the Carbamoyl Group: The quinoline intermediate is then reacted with 2,5-difluorophenyl isocyanate to introduce the carbamoyl group.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-quinoline-2-carboxylate: Lacks the dimethoxy substitution, which may affect its chemical reactivity and biological activity.

    Methyl 4-{[(2,5-dichlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate: Substitution of fluorine with chlorine can lead to different electronic properties and reactivity.

Uniqueness

The presence of both difluorophenyl and dimethoxy groups in Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its binding affinity to biological targets and its overall chemical stability.

Properties

IUPAC Name

methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O6/c1-28-18-7-12-14(8-19(18)29-2)24-16(21(27)30-3)9-17(12)31-10-20(26)25-15-6-11(22)4-5-13(15)23/h4-9H,10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPUDCROVLRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=C(C=CC(=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.